2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole
Description
Properties
Molecular Formula |
C8H6ClFN2O |
|---|---|
Molecular Weight |
200.60 g/mol |
IUPAC Name |
2-chloro-6-fluoro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClFN2O/c1-13-7-3-6-5(2-4(7)10)11-8(9)12-6/h2-3H,1H3,(H,11,12) |
InChI Key |
AINRQDAABZWABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency.
Industrial Production Methods
Industrial production of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The process is designed to ensure consistency, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can produce a variety of substituted benzimidazoles.
Scientific Research Applications
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, benzimidazole derivatives are known to interfere with the microtubule formation in cancer cells, thereby inhibiting their growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares 2-chloro-5-fluoro-6-methoxy-1H-benzimidazole with structurally analogous benzimidazole derivatives:
Research Findings
Electronic Effects: The methoxy group at C6 in the target compound increases electron density, enhancing solubility in polar solvents compared to non-methoxy analogs like 2-chloro-5-fluoro-1H-benzimidazole (solubility: ~2.5 mg/mL in DMSO vs. ~1.8 mg/mL) . Fluorine at C5 improves metabolic stability by reducing cytochrome P450-mediated oxidation, a feature shared with 6-chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde .
Biological Activity :
- 2-Chloro-5-methoxy-1H-benzimidazole () exhibits antifungal activity against Candida albicans (MIC: 8 µg/mL), but the absence of fluorine reduces its pharmacokinetic stability compared to the target compound .
- Thiophene-substituted analogs () show enhanced antiproliferative activity in cancer cell lines (IC₅₀: 12–18 µM) due to sulfur’s electronegativity and π-π stacking interactions .
Synthetic Accessibility :
- The target compound’s synthesis may parallel routes for 6-chloro-5-fluoro-2-styryl-1H-benzimidazole derivatives (), where condensation of aldehydes with benzimidazole precursors under basic conditions yields substituted analogs .
- Carboxaldehyde derivatives () are critical intermediates for synthesizing Schiff bases or hydrazones, enabling further functionalization .
Notes
Synthetic Challenges :
- Introducing methoxy and fluoro groups simultaneously requires regioselective halogenation and protection-deprotection strategies to avoid side reactions .
- Crystal structure data (e.g., ) highlight intermolecular hydrogen bonding (N–H···O/Cl) and π-stacking, critical for solid-state stability .
Handling and Stability :
- Halogenated benzimidazoles are light-sensitive; storage under inert gas (N₂/Ar) is recommended.
- Methoxy groups may undergo demethylation under strongly acidic conditions, necessitating pH-controlled environments .
Comparative studies with 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole () suggest scaffold tunability for target specificity .
Regulatory and Safety Considerations :
- Fluorinated benzimidazoles may exhibit hepatotoxicity; preliminary in vitro assays (e.g., HepG2 cell viability) are advised before in vivo studies .
Biological Activity
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole is a derivative of the benzimidazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole can be represented as follows:
This compound features a benzimidazole core with specific halogen and methoxy substitutions that influence its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Streptococcus faecalis | 8 | |
| Methicillin-resistant S. aureus | 4 | |
| Candida albicans | 64 | |
| Aspergillus niger | 64 |
The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, particularly against resistant strains.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with several studies highlighting their effectiveness against various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 16.38 | |
| HeLa (cervical cancer) | 29.39 | |
| A549 (lung cancer) | 21.93 |
The compound's mechanism of action involves inducing apoptosis through mitochondrial pathways, disrupting cellular respiration, and promoting the release of pro-apoptotic factors such as cytochrome c into the cytosol, leading to caspase activation and cell death .
Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole can be attributed to its structural features. The presence of halogen atoms and methoxy groups enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
Key Findings on SAR:
- Halogen Substitution : Chlorine and fluorine enhance antimicrobial potency.
- Methoxy Group : Contributes to increased lipophilicity and improved anticancer activity.
- Positioning : Substituents at specific positions on the benzimidazole ring significantly affect bioactivity.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives with longer alkyl chains at position N-1 exhibited enhanced anticancer effects due to improved membrane permeability and interaction with cellular targets .
- Antimicrobial Spectrum : Another investigation revealed that compounds similar to 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole showed broad-spectrum antimicrobial activity against various pathogens, indicating potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
